2-Oxoazetidine-1-acetic acid

β-lactamase metallo-β-lactamase minimal substrate model

2-Oxoazetidine-1-acetic acid (synonyms: α-(2-oxo-1-azetidinyl)acetic acid, 1-(carboxymethyl)-2-azetidinone, 2-(2-oxoazetidin-1-yl)acetic acid; molecular formula C₅H₇NO₃; MW 129.11 g/mol) is a monocyclic β-lactam (azetidin-2-one) bearing an N-carboxymethyl substituent at position The compound constitutes the minimal pharmacophoric core of the monobactam antibiotic class and has been established as a versatile synthetic intermediate for nocardicin-type antibiotics, carbapenems, and clavulanic acid precursors. Beyond its classical role in β-lactam antibiotic synthesis, the scaffold has been elaborated into derivatives with penicillin-binding protein (PBP) inhibitory activity against resistant bacterial strains and, in a distinct application, into CNS-active agents for cognitive disorders.

Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
Cat. No. B8500593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxoazetidine-1-acetic acid
Molecular FormulaC5H7NO3
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESC1CN(C1=O)CC(=O)O
InChIInChI=1S/C5H7NO3/c7-4-1-2-6(4)3-5(8)9/h1-3H2,(H,8,9)
InChIKeyRZRRJTZLVKZGRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxoazetidine-1-acetic Acid (CAS 104159-58-2): Core Monocyclic β-Lactam Building Block for Antibiotic and CNS Research


2-Oxoazetidine-1-acetic acid (synonyms: α-(2-oxo-1-azetidinyl)acetic acid, 1-(carboxymethyl)-2-azetidinone, 2-(2-oxoazetidin-1-yl)acetic acid; molecular formula C₅H₇NO₃; MW 129.11 g/mol) is a monocyclic β-lactam (azetidin-2-one) bearing an N-carboxymethyl substituent at position 1. The compound constitutes the minimal pharmacophoric core of the monobactam antibiotic class and has been established as a versatile synthetic intermediate for nocardicin-type antibiotics, carbapenems, and clavulanic acid precursors . Beyond its classical role in β-lactam antibiotic synthesis, the scaffold has been elaborated into derivatives with penicillin-binding protein (PBP) inhibitory activity against resistant bacterial strains and, in a distinct application, into CNS-active agents for cognitive disorders [1][2].

Why 2-Oxoazetidine-1-acetic Acid Cannot Be Replaced by Other Azetidine Acetic Acid Derivatives in Research and Synthesis


Substituting 2-oxoazetidine-1-acetic acid with a generic azetidine acetic acid (e.g., 1-azetidineacetic acid lacking the β-lactam carbonyl, or azetidine-2-carboxylic acid lacking the N-acetic acid extension) fundamentally alters the compound's reactivity profile, biological target engagement, and synthetic trajectory. The β-lactam carbonyl at position 2 is the electrophilic warhead required for penicillin-binding protein acylation and β-lactamase recognition; removal of this carbonyl abolishes antibacterial activity [1]. Conversely, the N-acetic acid moiety at position 1 provides a derivatizable handle for esterification, amidation, or sulfonation that is absent in simple 2-oxoazetidine. Regioisomeric 4-oxoazetidine-2-acetic acid derivatives serve entirely different synthetic pathways—predominantly toward 1-oxadethiacephalosporins rather than monobactams or nocardicins—and exhibit distinct ring-strain and reactivity characteristics [2]. These structural determinants mean that seemingly similar compounds within the azetidine acetic acid family are not functionally interchangeable in either medicinal chemistry campaigns or industrial antibiotic intermediate supply chains.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 2-Oxoazetidine-1-acetic Acid vs. Closest Analogs


Minimal β-Lactam Scaffold Exhibits Zero Hydrolysis by Metallo-β-Lactamase BcII, in Contrast to Aztreonam

The sodium salt of 2-oxoazetidine-1-acetic acid (2-oxoazetidinylacetate) was directly compared with the clinically used monobactam aztreonam as a substrate for the B1 metallo-β-lactamase BcII from Bacillus cereus. Neither compound was hydrolyzed by the enzyme (0% hydrolysis for both). However, binding mode differed critically: the minimal 2-oxoazetidinylacetate was unable to bind BcII at all, whereas aztreonam bound in a nonproductive mode. This differential binding behavior—absence of binding vs. nonproductive binding—was established by NMR spectroscopy and kinetic assays [1].

β-lactamase metallo-β-lactamase minimal substrate model monobactam BcII

Two-Step Synthesis of Diphenylmethyl Ester Provides Superior Synthetic Accessibility vs. Multi-Step 4-Oxoazetidine Routes

Isenring and Hofheinz (1981) reported a simple two-step procedure for converting readily available starting materials into diphenylmethyl esters of 2-oxo-1-azetidineacetic acids. The key transformation involves Grignard reagent-induced ring closure of a monosilylamine derived from aspartic acid, yielding the azetidinone directly. In contrast, the synthesis of 4-oxo-2-azetidineacetic acid intermediates for carbapenems (e.g., PS-5) typically requires multi-step radical cyclization or Dieckmann condensation sequences, often proceeding through 5–7 synthetic steps with chiral resolution requirements .

synthetic methodology β-lactam ester diphenylmethyl protection 2-oxoazetidine scalable synthesis

Nocardicin-Like 3-Amino-1-carboxymethyl-β-lactams Inhibit Resistant-Strain PBPs Without β-Lactamase Deactivation

Decuyper et al. (2018) synthesized eleven enantiomerically pure 2-{3-[2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido]-2-oxoazetidin-1-yl}acetic acids—direct derivatives of the 2-oxoazetidine-1-acetic acid scaffold—and evaluated them as PBP inhibitors. These compounds inhibited PBPs from resistant bacteria including MRSA. Critically, no deactivation by representative enzymes from all four β-lactamase classes (A, B, C, D) was observed. Weak inhibition of class C β-lactamase P99 was demonstrated. This β-lactamase stability profile contrasts with many bicyclic β-lactam PBP inhibitors, which are susceptible to hydrolysis by serine-β-lactamases [1].

penicillin-binding protein PBP inhibition MRSA β-lactamase stability monocyclic β-lactam

Regiochemical Specificity: 2-Oxo (β-Lactam) vs. 4-Oxo Azetidine Dictates Divergent Antibiotic Intermediate Pathways

The position of the carbonyl group on the azetidine ring determines which antibiotic class the intermediate can access. 2-Oxoazetidine-1-acetic acid and its 4-substituted derivatives serve as intermediates for monobactam (e.g., aztreonam), nocardicin, and thienamycin-type carbapenem antibiotics, as documented in the Fujisawa patent literature [1]. In contrast, 4-oxoazetidine-2-acetic acid regioisomers are directed toward 1-oxadethiacephalosporin synthesis [2]. This regiochemical specificity arises from the distinct ring-strain energies and electrophilic reactivity patterns of the 2-oxo (β-lactam carbonyl) vs. 4-oxo (cyclic ketone) positions, which govern the cyclization and functionalization chemistry accessible to each scaffold.

regiochemistry β-lactam oxoazetidine monobactam carbapenem thienamycin

CNS-Active Dipeptide Derivatives: A Non-Antibiotic Application Not Accessible from 4-Oxoazetidine or Non-Oxo Scaffolds

The Yamanouchi Pharma patent JPS6127960A discloses α-(2-oxo-1-azetidinyl)acetic acid derivatives conjugated to dipeptides (e.g., Nα-(2-Oxo-1-azetidinylacetyl)-L-histidyl-L-prolinamide) that act on the central nervous system as improvers for conscious disorders in schizophrenia, depression, sequelae of cerebrovascular disorders, and presbyophrenia [1]. This CNS application is structurally dependent on the 2-oxoazetidine-1-acetic acid core coupled to bioactive dipeptides. No equivalent CNS activity is reported for 4-oxoazetidine-2-acetic acid or non-oxo azetidine acetic acid scaffolds, which have been exclusively explored for antibiotic or GABA-uptake inhibition applications.

CNS activity cognitive enhancer dipeptide conjugate schizophrenia non-antibiotic application

Proclavaminic Acid Precursor: Unique Role in Clavulanic Acid Biosynthesis Not Shared by Other Azetidine Acetic Acids

Aldol condensation of 3-substituted propionaldehydes with the lithium enolate of ethyl or benzyl (2-oxoazetidin-1-yl)acetate yields derivatives of proclavaminic acid—the monocyclic biosynthetic precursor of clavulanic acid, a clinically vital β-lactamase inhibitor produced by Streptomyces clavuligerus. The (2S,3R)-proclavaminic acid enantiomer synthesized via this route was confirmed as a substrate for clavaminic acid synthase, the enzyme that catalyzes the key cyclization to clavulanic acid [1]. This biosynthetic role is unique to the 2-oxoazetidine-1-acetic acid scaffold; neither 4-oxoazetidine-2-acetic acid nor simple azetidine-2-carboxylic acid serves as a proclavaminic acid precursor in natural or synthetic clavulanic acid pathways.

clavulanic acid proclavaminic acid biosynthesis β-lactamase inhibitor Streptomyces

Optimal Research and Industrial Application Scenarios for 2-Oxoazetidine-1-acetic Acid Based on Quantitative Differentiation Evidence


Minimal Substrate Probe for Metallo-β-Lactamase (MBL) Inhibitor SAR Campaigns

As demonstrated by the Poeylaut-Palena et al. (2007) head-to-head study against aztreonam, the 2-oxoazetidine-1-acetic acid sodium salt provides a minimal, non-hydrolyzable β-lactam scaffold that does not bind B1 MBLs. This makes it an ideal negative-control baseline for fragment-based screening and SAR studies aimed at engineering MBL inhibitors. Researchers can systematically add substituents to the C3 and C4 positions of the azetidinone ring and at the N-acetic acid moiety to map the minimum structural requirements that convert a non-binding scaffold into a competitive MBL inhibitor, using the parent compound as the zero-binding reference point [1].

Enantioselective Synthesis of PBP Inhibitors Active Against Multi-Drug-Resistant Gram-Negative and Gram-Positive Bacteria

The Decuyper et al. (2018) ten-step enantioselective synthesis from L-serine demonstrates that 2-oxoazetidine-1-acetic acid derivatives bearing the 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido side chain at C3 inhibit PBPs of resistant bacteria, including MRSA, while resisting deactivation by all four β-lactamase classes (A, B, C, D). This application scenario is ideal for medicinal chemistry teams pursuing non-β-lactamase-susceptible PBP inhibitors, where the 2-oxoazetidine-1-acetic acid scaffold offers a monocyclic alternative to traditional bicyclic β-lactams that are compromised by serine-β-lactamases [2].

Industrial Intermediate Supply for Thienamycin and Monobactam Antibiotic Manufacturing

The Fujisawa patent US 4,539,152 explicitly establishes 4-substituted-2-oxoazetidine compounds as intermediates for the thienamycin family of carbapenem antibiotics, which include some of the most broadly active antibacterial agents in clinical use. The two-step diphenylmethyl ester synthesis of Isenring & Hofheinz (1981) provides a scalable, high-yielding entry to this intermediate class from aspartic acid. For CMO/CDMO organizations supplying antibiotic intermediate pipelines, the 2-oxoazetidine-1-acetic acid scaffold is regiochemically irreplaceable: 4-oxoazetidine-2-acetic acid cannot be diverted into thienamycin or monobactam synthesis [3].

Clavulanic Acid Biosynthesis Research and β-Lactamase Inhibitor Biotechnology

The exclusive role of (2-oxoazetidin-1-yl)acetate esters as proclavaminic acid precursors, confirmed by enzymatic substrate assays with clavaminic acid synthase and X-ray crystallographic characterization of synthetic proclavaminic acid derivatives, positions 2-oxoazetidine-1-acetic acid as an essential tool for biosynthetic pathway engineering in Streptomyces clavuligerus. Industrial biotechnology groups seeking to improve clavulanic acid titers through metabolic engineering or to reconstitute the biosynthetic pathway in heterologous hosts must use this specific scaffold—no regioisomeric or de-oxo azetidine acetic acid can substitute [4].

Quote Request

Request a Quote for 2-Oxoazetidine-1-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.